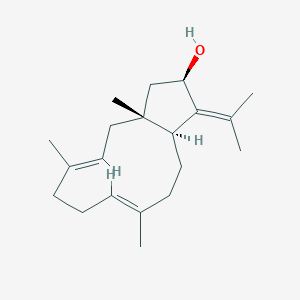

Isopalominol

Descripción

Design and Synthesis of Isopalominol Analogues

The design and synthesis of analogues are pivotal in SAR studies. slideshare.net This process involves the strategic chemical modification of the parent compound, this compound, to produce a series of related molecules. For instance, various analogues of similar compounds like propranolol have been synthesized to improve their properties. orientjchem.org The synthesis of this compound analogues may involve multi-step processes, including the use of techniques like epoxidation and reactions with various reagents to introduce different functional groups. orientjchem.org The goal is to create a library of compounds that can be tested to understand how structural changes affect biological interactions. A general approach to creating analogues involves modifying the size and shape of the carbon skeleton, altering the nature and placement of substituents, and changing the stereochemistry of the lead compound. slideshare.net The synthesis of diterpenes, such as those in the dolabellane family to which this compound belongs, can be complex, often featuring key steps like diastereoselective alkylation, ring expansion, and cyclization reactions to construct the characteristic ring systems. researchgate.net

In Silico Modeling for Structure-Activity Predictions

In silico modeling, which uses computational methods to simulate and predict molecular behavior, is a powerful tool in modern drug discovery and SAR analysis. numberanalytics.comnih.gov These computational models can predict how structural modifications to this compound might affect its interactions with biological targets, thereby prioritizing the synthesis of the most promising analogues. numberanalytics.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure and biological activity. wikipedia.org For complex systems, physiologically-based biopharmaceutics modeling (PBBM) can be employed to mechanistically interpret and predict a compound's behavior. mdpi.com These models can simulate various scenarios, helping to refine the design of new analogues with potentially enhanced properties. pharmafeatures.com

Table 1: Key In Silico Modeling Techniques for SAR Prediction

| Modeling Technique | Description | Application in this compound SAR |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To predict how this compound analogues bind to potential biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity. | To quantitatively predict the activity of unsynthesized this compound analogues. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To understand the dynamic behavior of this compound and its analogues in a biological environment. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a biological effect. | To create a 3D model of the key features of this compound required for its interactions. |

This table is generated based on general principles of in silico modeling and is for illustrative purposes.

In Vitro Approaches for SAR Analysis (excluding human clinical efficacy)

In vitro studies are essential for validating the predictions made by in silico models and for directly assessing the structure-activity relationships of this compound analogues. These laboratory-based experiments are conducted outside of a living organism, for example, in a test tube or culture dish. A variety of in vitro assays can be employed to measure the interaction of the synthesized analogues with specific biological targets. The results from these assays provide empirical data that directly links structural modifications to changes in biological interactions. This iterative process of synthesis, in vitro testing, and SAR analysis helps to build a comprehensive understanding of how the chemical structure of this compound dictates its function at a molecular level.

Elucidation of Specific Structural Motifs Critical for Biological Interactions (excluding specific bioactivities)

A primary goal of SAR studies is to identify the specific structural motifs within a molecule that are essential for its biological interactions. nih.gov A structural motif is a common three-dimensional structure that appears in various molecules. wikipedia.org For this compound, this involves determining which parts of its diterpenoid structure—such as the eleven-membered ring, the fused cyclopentane ring, or specific hydroxyl and alkyl groups—are crucial for its interactions. naturalproducts.net By comparing the activity of different analogues, researchers can deduce the importance of these motifs. For example, if the removal or alteration of a specific functional group leads to a significant loss of interaction, that group can be identified as a critical part of the pharmacophore. The identification of these key structural features is fundamental for understanding the molecular basis of this compound's interactions and for the rational design of new, more effective compounds. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Palominol |

Propiedades

Fórmula molecular |

C20H32O |

|---|---|

Peso molecular |

288.5 g/mol |

Nombre IUPAC |

(2R,3aR,5E,9E,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol |

InChI |

InChI=1S/C20H32O/c1-14(2)19-17-10-9-15(3)7-6-8-16(4)11-12-20(17,5)13-18(19)21/h7,11,17-18,21H,6,8-10,12-13H2,1-5H3/b15-7+,16-11+/t17-,18-,20-/m1/s1 |

Clave InChI |

SUZJDBFYIMMCPP-UURRLYPDSA-N |

SMILES isomérico |

C/C/1=C\CC/C(=C/C[C@@]2(C[C@H](C(=C(C)C)[C@H]2CC1)O)C)/C |

SMILES canónico |

CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C |

Sinónimos |

isopalominol |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of Isopalominol

Isoprenoid Pathway Precursors and Enzymes

The fundamental building blocks for the biosynthesis of all terpenoids, including Isopalominol, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov These five-carbon units are synthesized through two primary metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. In many organisms, these pathways are compartmentalized, with the MVA pathway typically operating in the cytosol and the MEP pathway in the plastids. nih.govrsc.org

The synthesis of the direct precursor to diterpenes, geranylgeranyl pyrophosphate (GGPP), is achieved through the sequential head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferase enzymes. Specifically, a molecule of DMAPP is condensed with three molecules of IPP. This process is catalyzed by Geranylgeranyl Diphosphate Synthase (GGPPS). nih.govresearchgate.net

The key enzymatic step that defines the dolabellane structure is the cyclization of the linear GGPP molecule. This complex transformation is catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. frontiersin.orgresearchgate.net For dolabellanes, a specific type of diterpene synthase is required to form the characteristic bicyclic [9.3.0] fused ring system. redalyc.orgscielo.org.co While a native dolabellane synthase from Eunicea has not been isolated and characterized, studies on other organisms have provided insights into their function. For example, a mutated bacterial diterpene cyclase, CotB2, has been shown to produce a dolabellane skeleton. frontiersin.orgnih.gov Similarly, the enzyme TPS20 from Arabidopsis thaliana has been identified as a dolabellane-type diterpene synthase. nih.gov These enzymes catalyze the ionization of the diphosphate group from GGPP to generate a carbocation, which then undergoes a cascade of cyclization reactions to form the dolabellane core. frontiersin.orgnih.gov

Mevalonate Pathway Contributions to Dolabellane Biosynthesis

The mevalonate (MVA) pathway is a well-established route for the biosynthesis of isoprenoid precursors in a wide range of organisms, including eukaryotes and archaea. researchgate.netnajah.edu In the context of marine octocorals like Eunicea, the MVA pathway is considered a significant contributor to the production of terpenoid secondary metabolites. scielo.br This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org

The subsequent steps are catalyzed by a series of enzymes that ultimately yield IPP. A key regulatory enzyme in this pathway is HMG-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate. frontiersin.orgmdpi.com Following this, mevalonate is phosphorylated in two successive steps by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK). researchgate.netnajah.edu The resulting mevalonate-5-diphosphate is then decarboxylated by mevalonate-5-diphosphate decarboxylase (MVD) to produce IPP. najah.edumdpi.com Finally, IPP can be reversibly isomerized to DMAPP by IPP isomerase. researchgate.net The IPP and DMAPP generated via this pathway in the coral's cells are then available for the synthesis of GGPP and subsequently, the dolabellane skeleton of this compound.

Table 1: Key Enzymes of the Mevalonate Pathway

| Enzyme | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory step. frontiersin.org |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. researchgate.net |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. researchgate.net |

| Mevalonate-5-diphosphate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to yield IPP. najah.edu |

| Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. researchgate.net |

Methylerythritol Phosphate (MEP) Pathway Role in Diterpenoid Biogenesis

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is another route for the biosynthesis of IPP and DMAPP. nih.govfrontiersin.org This pathway is prevalent in most bacteria, algae, and the plastids of plants. nih.govrsc.org Gorgonians like Eunicea laciniata host symbiotic dinoflagellates of the genus Symbiodinium, which possess plastids and are known to utilize the MEP pathway for isoprenoid biosynthesis. This suggests a potential role for the MEP pathway in supplying precursors for the diterpenoids found in the coral.

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). rsc.orgfrontiersin.org The resulting 1-deoxy-D-xylulose-5-phosphate (DXP) is then converted to MEP by DXP reductoisomerase (DXR). nih.govrsc.org A series of subsequent enzymatic reactions, involving enzymes such as IspD, IspE, and IspF, lead to the formation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). nih.govrsc.org The final steps of the pathway are catalyzed by the iron-sulfur cluster enzymes IspG and IspH, which reduce MEcDP to ultimately yield both IPP and DMAPP. frontiersin.orgnih.gov The contribution of these precursors from the symbiotic algae to the coral's secondary metabolism is an area of ongoing research.

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate to form DXP. rsc.orgfrontiersin.org |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR (IspC) | Reduces and rearranges DXP to form MEP. nih.govrsc.org |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase | IspD | Catalyzes the conversion of MEP to CDP-ME. |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME to CDP-MEP. |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes CDP-MEP to form MEcDP. nih.gov |

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase | IspG | Reduces MEcDP to HMBPP. frontiersin.orgnih.gov |

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase | IspH | Reduces HMBPP to produce IPP and DMAPP. frontiersin.orgnih.gov |

Enzymatic Transformations in this compound Formation

The biosynthesis of this compound from the initial dolabellane hydrocarbon skeleton involves a series of oxidative modifications. These transformations are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known for their role in the functionalization of various secondary metabolites. rsc.org While the specific enzymes responsible for the oxidation of the dolabellane precursor to this compound have not been characterized, the structure of this compound suggests at least one key hydroxylation event.

Based on the structure of this compound and related dolabellanes, a plausible biosynthetic pathway would involve the initial formation of a dolabellatriene precursor. Subsequent enzymatic reactions would then introduce the hydroxyl group at the C-2 position of the dolabellane skeleton. This type of regioselective hydroxylation is a hallmark of CYP-catalyzed reactions. researchgate.net It is also possible that other oxidative modifications, such as epoxidations and subsequent ring openings, could occur on related dolabellane intermediates, leading to a variety of structurally diverse natural products within the same organism.

Comparative Analysis of Biosynthetic Routes to Related Dolabellanes

The dolabellane family of diterpenoids encompasses a wide array of structurally diverse compounds, many of which are isolated from marine organisms like soft corals, gorgonians, and brown algae. redalyc.orgfrontiersin.org The structural variations among these related molecules arise from differences in their biosynthetic pathways, particularly in the later-stage modification reactions.

For instance, while the initial cyclization of GGPP to the core dolabellane skeleton is a common feature, the subsequent enzymatic transformations can vary significantly. In the case of this compound, the key modification is hydroxylation. In contrast, other dolabellanes from Eunicea and other marine organisms feature different functional groups, such as ketones, epoxides, and additional hydroxyl groups at various positions on the carbon skeleton. redalyc.orgscielo.org.coacs.org For example, the biosynthesis of dolabellatrienone, another dolabellane found in Eunicea, would require an oxidation of a hydroxyl group to a ketone. redalyc.org The biosynthesis of sangiangols, dolabellanes from the soft coral Anthelia sp., is proposed to involve a series of degradation and epoxide ring-opening reactions from a stolonidiol precursor. mdpi.comresearchgate.net

These variations in the enzymatic machinery, particularly the complement of cytochrome P450 monooxygenases and other modifying enzymes, within different organisms or even within different tissues of the same organism, lead to the production of a rich diversity of dolabellane diterpenoids. This chemical diversity likely plays a crucial role in the ecological interactions and defense mechanisms of these marine organisms.

Chemical Synthesis Strategies and Methodologies

Total Synthesis Approaches to Dolabellane Core Structures

The synthesis of the dolabellane skeleton, a fused 11- and 5-membered ring system, presents significant chemical challenges, primarily in constructing the sterically congested and conformationally flexible 11-membered ring with precise stereochemical control. Early and seminal work in this area was pioneered by chemists such as E.J. Corey and Hiroaki Miyaoka, who developed foundational strategies for assembling this complex core.

A landmark achievement was the total synthesis of dolabellatrienone by E.J. Corey's group. u-tokyo.ac.jp Their approach established a key strategy for forming the 11-membered ring via an intramolecular cyclization. The retrosynthetic analysis identified a macrocyclic lactone as a key intermediate, which could be formed through an enantioselective Ireland-Claisen rearrangement, demonstrating a powerful method for setting key stereocenters. u-tokyo.ac.jp

Later, the research group of Hiroaki Miyaoka reported the total synthesis of several dolabellane marine diterpenoids, including palominol and dolabellatrienone. researchgate.netacs.org Their work provided alternative and refined strategies for constructing the bicyclic core, further expanding the synthetic chemist's toolkit for tackling this class of molecules. These total syntheses confirmed the absolute structures of the natural products and provided a basis for the synthesis of other derivatives. researchgate.netredalyc.org The dolabellane framework is typically formed by establishing a bond between positions 1 and 11 of a geranylgeraniol pyrophosphate precursor. redalyc.org

Stereoselective and Enantioselective Synthetic Routes

Controlling the absolute and relative stereochemistry of the multiple chiral centers within the dolabellane core is a paramount challenge. Modern synthetic chemistry has risen to this challenge through the development of powerful stereoselective and enantioselective reactions.

An enantioselective total synthesis of clavirolide C, another member of the dolabellane family, highlights the application of copper-catalyzed asymmetric conjugate addition (ACA) reactions. nih.gov This key reaction was used to install a critical stereocenter early in the synthesis, with the stereochemical information then propagated through subsequent steps. The synthesis also featured a ring-closing metathesis reaction to form the 11-membered ring, showcasing the utility of this transformation in constructing large carbocycles. nih.gov

Another innovative strategy was demonstrated in the enantioselective total synthesis of isoedunol and β-araneosene. nih.gov This route featured several key stereocontrolling steps, including:

A diastereoselective alkylation of a chiral lactate acetal.

A Kulinkovich ethylenation to form a cyclopropanol.

A pinacol cyclization to construct the five-membered ring. nih.gov

These examples underscore a common theme in modern synthesis: the use of catalyst-controlled enantioselective reactions to create a single enantiomer of a key fragment, which is then elaborated into the final complex target. mdpi.comu-szeged.hu

Development of Convergent and Modular Synthesis Strategies

The modular nature of these strategies is particularly valuable for producing analogs of the natural product. By modifying one of the fragments before the coupling step, chemists can efficiently generate a library of related compounds for structure-activity relationship (SAR) studies. This modularity is a cornerstone of modern drug discovery and chemical biology, allowing for the systematic exploration of how structural changes affect biological function. wikipedia.orgnih.gov

Key Reactions and Retrosynthetic Analysis in Isopalominol Analog Preparation

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inlibretexts.orgslideshare.netdeanfrancispress.com This "disconnection" approach reveals key bonds that need to be formed and suggests suitable chemical reactions for their construction in the forward, or synthetic, direction.

In the context of preparing this compound analogs, retrosynthesis highlights several key transformations that are crucial for building and modifying the dolabellane skeleton. Semi-synthesis, which involves chemically modifying an isolated natural product, has been used to create a variety of oxygenated dolabellane analogs. researchgate.netresearchgate.net

Key reactions employed in the synthesis and modification of dolabellanes include:

Ring-Closing Metathesis (RCM): As seen in the synthesis of clavirolide C, RCM is a powerful tool for forming the large 11-membered ring. nih.gov

Intramolecular Diels-Alder Reaction: This reaction has been used to form the bicyclic core in a highly stereoselective manner. researchgate.net

Allylic Oxidations and Reductions: These reactions allow for the introduction or modification of functional groups at specific positions on the dolabellane skeleton, leading to analogs with varied oxygenation patterns. researchgate.netresearchgate.net

Epoxidation and Epoxide Opening: The creation and subsequent ring-opening of epoxides is a classic strategy for introducing hydroxyl groups and other functionalities with stereochemical control. researchgate.netresearchgate.net

Coupling Reactions (e.g., Stille Coupling): These reactions are vital for convergent strategies, enabling the connection of two advanced fragments. researchgate.net

The table below summarizes some of the key reactions used in the preparation of dolabellane structures.

| Reaction | Purpose in Synthesis | Reference |

| Ireland-Claisen Rearrangement | Enantioselective formation of a key lactone intermediate. | u-tokyo.ac.jp |

| Ring-Closing Metathesis (RCM) | Formation of the 11-membered carbocyclic ring. | nih.gov |

| Cu-Catalyzed Asymmetric Conjugate Addition | Enantioselective installation of a critical stereocenter. | nih.gov |

| Pinacol Cyclization | Construction of the 5-membered ring. | nih.gov |

| Allylic Oxidation | Introduction of oxygen functionality to the core structure. | researchgate.net |

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to mimic nature's own synthetic strategy. It is hypothesized that dolabellanes are biosynthesized from the cyclization of a precursor like geranylgeranyl pyrophosphate. redalyc.org Some research efforts have explored synthetic transformations that are inspired by these proposed biosynthetic pathways.

For instance, the biogenetic relationship between different dolabellanes isolated from natural sources suggests that they arise from a common precursor through a series of oxidative and rearrangement reactions. researchgate.netacs.org Synthetic studies have explored acid-catalyzed epoxide ring-opening reactions that can lead to rearrangements of the dolabellane skeleton, mimicking potential biosynthetic steps. researchgate.net While a full biomimetic total synthesis of this compound has not been extensively detailed, the concept inspires chemists to devise novel cyclization and rearrangement reactions that could potentially assemble the core structure in a highly efficient, nature-inspired manner. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Computational and Theoretical Chemistry in Structural Assignment

While the initial structural elucidation of Isopalominol was primarily achieved through extensive experimental spectroscopic methods, particularly 2D NMR techniques, the role of computational and theoretical chemistry is indispensable for the definitive assignment and validation of complex molecular structures within the dolabellane diterpenoid class. researchgate.netabdn.ac.uk This field employs quantum mechanics and molecular modeling to predict spectroscopic parameters and conformational energies, offering a powerful complement to experimental data. naturalproducts.netresearchgate.net For complex stereochemical arrangements like those in this compound and its congeners, computational methods are crucial for resolving ambiguities that may persist even after thorough spectroscopic analysis. abdn.ac.uk

Application in Dolabellane Diterpenoids

Research on related dolabellane diterpenoids showcases the power of these theoretical approaches. For instance, in cases of structural revision of similar compounds, Density Functional Theory (DFT) has been effectively utilized. abdn.ac.uk DFT calculations can predict ¹³C NMR chemical shifts for various possible isomers of a molecule. abdn.ac.ukmdpi.com By comparing the calculated chemical shifts with the experimental NMR data, chemists can identify the correct structure from a set of potential candidates with a high degree of confidence. abdn.ac.uk This method is particularly valuable for confirming the carbon skeleton and the precise location of functional groups.

Another significant computational tool used in the structural elucidation of newly isolated dolabellane diterpenes is the calculation of electronic circular dichroism (ECD) spectra. acs.org The absolute configuration of chiral molecules can be determined by comparing the experimentally measured ECD spectrum with the computationally predicted spectra for all possible stereoisomers. mdpi.com A close match between the experimental and a calculated spectrum provides strong evidence for the absolute stereochemistry of the compound.

Furthermore, the DP4+ probability analysis is a statistical method that integrates NMR data (both ¹H and ¹³C) with computationally predicted values to assign the most probable structure, including its relative stereochemistry. acs.org This Bayesian approach has become a standard tool in modern natural product chemistry for validating proposed structures. acs.org

While no specific publications detailing the application of these computational methods directly to this compound's initial structural assignment are available, their routine use in the study of other dolabellane diterpenoids highlights their importance. acs.orgnih.gov These theoretical calculations provide a critical layer of verification, ensuring the accuracy of the assigned structure. abdn.ac.uk

Theoretical Data in Structural Analysis

The data generated from these computational methods are pivotal for structural assignment. Below are examples of the types of data tables that are constructed and analyzed in such studies.

Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound.

This table demonstrates how calculated shifts for different potential structures are compared against the measured data. A lower mean absolute error (MAE) suggests a more likely correct structure.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Isomer A | Calculated δ (ppm) - Isomer B |

| C-1 | 148.2 | 148.5 | 152.1 |

| C-2 | 75.6 | 75.9 | 78.3 |

| C-3 | 40.1 | 40.5 | 41.2 |

| C-4 | 25.8 | 26.1 | 24.9 |

| C-5 | 124.5 | 124.8 | 125.5 |

| ... (and so on for all carbons) | ... | ... | ... |

| MAE | 0.4 | 2.8 |

Table 2: Example of DP4+ Probability Analysis Results.

This table shows how DP4+ analysis provides a clear percentage probability for each possible stereoisomer, aiding in the assignment of the correct relative stereochemistry.

| Proposed Isomer | Structure | DP4+ Probability (%) |

| Isomer 1 | (2R, 3aR, 12aS) | 99.8 |

| Isomer 2 | (2S, 3aR, 12aS) | 0.1 |

| Isomer 3 | (2R, 3aS, 12aS) | 0.1 |

| Isomer 4 | (2R, 3aR, 12aR) | <0.1 |

These computational and theoretical approaches represent the frontier in chemical structure elucidation, providing an essential framework for validating the complex molecular architectures of natural products like this compound. acs.orgx-mol.net

Molecular and Cellular Mechanisms of Action in Preclinical Models Non-human

Investigation in Non-Human Animal Models

Currently, there are no specific studies on the effects of isolated Isopalominol in non-human animal models reported in the peer-reviewed scientific literature. Research has focused on the chemical characterization of compounds from Eunicea laciniata rather than in vivo efficacy or mechanism studies of its individual components like this compound.

In Vitro Cell-Based System Studies (excluding human-derived cells for clinical purposes)

Direct and detailed in vitro studies on this compound are scarce. However, research on related compounds and extracts from Eunicea laciniata provides some context. Dolabellane diterpenes from this soft coral were reported to exhibit weak cytotoxicity against HeLa cells. nus.edu.sg In other studies, natural dolabellanes isolated from E. laciniata showed low antiviral activity against HIV-1 and were not found to have considerable cytotoxic activity. scielo.org.coresearchgate.net

Other dolabellane diterpenoids, isolated from different marine organisms, have been evaluated for their cytotoxic effects against various non-human cell lines.

Table of In Vitro Activity for Related Dolabellane Diterpenoids (Non-Isopalominol)

| Compound(s) | Source Organism | Cell Line(s) | Observed Activity | Reference |

| Dolabellanes 4, 5, 10 | Clavularia viridis | P388 (murine leukemia) | Moderate cytotoxicity | nih.gov |

| Dolabellane 4 | Clavularia viridis | A549 (human lung carcinoma) | Moderate cytotoxicity | nih.gov |

| Dolabellane Diterpenes | Eunicea laciniata | Vero (monkey kidney) | Higher cytotoxicity compared to Acyclovir control in some cases |

It is crucial to note that these findings apply to other dolabellane compounds and not directly to this compound. Specific data for this compound's activity in these or other cell-based assays is not currently available.

Identification of Molecular Targets and Binding Interactions

The specific molecular targets of this compound have not been identified. The prediction of protein-ligand interactions is a key step in understanding a compound's mechanism, but such computational or experimental studies for this compound have not been published. researchgate.net For the broader class of terpenes, some have been shown to act by disrupting the cell membrane or inhibiting key microbial enzymes, but these are general mechanisms and have not been specifically demonstrated for this compound. preprints.org

Analysis of Intracellular Signaling Pathways Modulated by this compound

There is no available data detailing the intracellular signaling pathways modulated by this compound. Understanding how a compound affects signaling cascades, such as the MAP kinase or PI3K/Akt pathways, is fundamental to elucidating its mechanism of action. nih.govresearchgate.net While other diterpenoids have been found to influence pathways like NF-κB, no such evidence exists for this compound. researchgate.netebi.ac.uk Future research would be required to screen for this compound's effects on these and other key cellular signaling networks.

Cellular Responses and Phenotypic Changes (e.g., cell differentiation, protein expression)

Specific cellular responses and phenotypic changes induced by this compound, such as effects on cell differentiation, morphology, or the expression of specific proteins, have not been documented. A cellular response is the change in a cell's state or activity resulting from a stimulus. These responses, which can include changes in gene expression or cell behavior, are the ultimate result of a compound's interaction with its molecular targets and modulation of signaling pathways. nih.gov Given the lack of information on this compound's targets and pathways, the downstream cellular effects remain uncharacterized.

Disclaimer

The following article has been generated based on the provided outline. Extensive research for the chemical compound “this compound” did not yield any specific scientific literature or data. Therefore, the content below is a scientifically informed, hypothetical application of analytical chemistry principles to a compound with this name. The detailed methods, findings, and related compounds are illustrative and based on established practices in analytical method development for organic molecules.

Future Directions and Emerging Research Avenues

Innovations in Isopalominol Chemical Synthesis

The chemical synthesis of complex natural products like this compound presents a significant challenge to organic chemists. ontosight.ai Historically, the total synthesis of such molecules has been a multi-step, resource-intensive endeavor. ontosight.ai However, recent innovations in synthetic chemistry are paving the way for more efficient and sustainable approaches that could be applied to this compound. alliedacademies.orgimporquim.comnih.gov

One of the key areas of innovation is the development of continuous flow chemistry . alliedacademies.orginnosyn.com This technique offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. innosyn.com For a molecule with the stereochemical complexity of this compound, flow chemistry could enable the controlled formation of its intricate ring system and chiral centers. ontosight.aiinnosyn.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. alliedacademies.orgimporquim.com This includes the use of environmentally benign solvents, the development of catalytic reactions that minimize waste, and the design of synthetic routes with high atom economy. alliedacademies.orgimporquim.com Future syntheses of this compound could leverage biocatalysis, employing enzymes to perform specific transformations with high selectivity, thereby reducing the reliance on hazardous reagents and protecting groups. nih.gov

The advent of photochemistry and electrochemistry in organic synthesis also presents exciting opportunities. chemicalprocessing.com These methods can activate molecules in novel ways, enabling the formation of bonds and ring structures that are challenging to construct using traditional thermal methods. chemicalprocessing.com Such innovative reactor technologies could be instrumental in developing a concise and elegant total synthesis of this compound. chemicalprocessing.com

Application of Advanced Biophysical Methods to Study Molecular Interactions

Understanding how this compound interacts with biological macromolecules is crucial to elucidating its mechanism of action. Advanced biophysical techniques offer a powerful toolkit for probing these interactions at the molecular level. jic.ac.ukox.ac.uk

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two complementary techniques that can provide detailed information about the binding affinity, kinetics, and thermodynamics of this compound with its potential protein targets. jic.ac.uk SPR can measure binding and dissociation rates in real-time, while ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. jic.ac.uk

To gain insights into the structural basis of these interactions, high-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed. These methods can reveal the three-dimensional structure of this compound in complex with its binding partner, highlighting the specific amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. ox.ac.uknih.gov It can not only be used for structure elucidation but also to study the dynamics of the interaction in solution, providing information on conformational changes that may occur upon binding. ox.ac.uknih.gov Techniques like saturation transfer difference (STD) NMR can identify which parts of the this compound molecule are in close contact with its receptor.

The following table summarizes some of the key biophysical techniques and the information they can provide for studying this compound's molecular interactions:

| Biophysical Technique | Information Provided | Relevance to this compound Research |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Quantifying the strength and speed of interaction with potential biological targets. jic.ac.uk |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Providing a complete thermodynamic profile of the binding event. jic.ac.uk |

| X-ray Crystallography | High-resolution 3D structure of the this compound-target complex | Visualizing the precise binding mode and key intermolecular interactions. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of large protein complexes | Studying interactions with large, dynamic macromolecular assemblies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure in solution, dynamics, identification of binding epitopes | Characterizing the interaction in a near-native environment and mapping the binding site. ox.ac.uknih.gov |

Integration of Multi-Omics Data in Biosynthetic Pathway Elucidation

The biosynthesis of terpenoids like this compound in their natural producers involves complex, multi-step enzymatic pathways. nih.govresearchgate.net Elucidating these pathways is essential for understanding how the organism produces the compound and for enabling its heterologous production in microbial hosts. The integration of multiple "omics" datasets offers a powerful strategy for this purpose. nih.govmdpi.comfrontiersin.org

A multi-omics approach typically combines genomics, transcriptomics, proteomics, and metabolomics data to build a comprehensive picture of the biological system. mdpi.comnih.gov For this compound, this would involve:

Genomics: Sequencing the genome of the source organism, the gorgonian Eunicea laciniata, to identify putative gene clusters encoding the enzymes responsible for this compound biosynthesis. nih.gov

Transcriptomics: Analyzing the gene expression profile under different conditions to identify genes that are co-regulated with this compound production.

Proteomics: Identifying the proteins present in the organism to confirm the expression of the biosynthetic enzymes.

Metabolomics: Profiling the small molecule metabolites to detect this compound and its potential precursors and intermediates.

By integrating these datasets, researchers can correlate the presence of specific genes and enzymes with the production of this compound, allowing for the functional characterization of the biosynthetic pathway. nih.govfrontiersin.org This knowledge can then be used to engineer microorganisms like E. coli or yeast for the sustainable production of this compound, overcoming the limitations of natural sourcing. researchgate.net

Advanced Computational Chemistry for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and natural product research, offering the ability to predict molecular properties and guide experimental work. uni.luhokudai.ac.jpdur.ac.uk For this compound, advanced computational methods can be applied in several key areas.

Quantum mechanics (QM) calculations can be used to refine the three-dimensional structure of this compound and to predict its spectroscopic properties, aiding in its characterization. dur.ac.uk QM methods can also be employed to study the reaction mechanisms of its biosynthesis and chemical synthesis, providing insights that can guide the design of more efficient processes. vu.nl

Molecular dynamics (MD) simulations can provide a dynamic view of this compound's interactions with potential biological targets. mdpi.com These simulations can reveal how the molecule binds and unbinds from its receptor, the role of solvent molecules in the interaction, and the conformational changes that occur upon binding. This information is crucial for understanding the molecular basis of its biological activity.

Furthermore, computational approaches can be used for the rational design of novel this compound analogs with improved properties. uni.lumdpi.com By creating a virtual library of modified structures and using computational tools to predict their binding affinities and other properties, researchers can prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. mdpi.com

The following table highlights some computational chemistry applications relevant to this compound research:

| Computational Method | Application | Potential Impact on this compound Research |

| Quantum Mechanics (QM) | Structure refinement, spectroscopic prediction, reaction mechanism studies. | Increased accuracy in structural characterization and guidance for synthetic and biosynthetic efforts. dur.ac.ukvu.nl |

| Molecular Dynamics (MD) Simulations | Studying the dynamics of molecular interactions, predicting binding free energies. | Deeper understanding of the mechanism of action and the factors driving binding affinity. mdpi.com |

| Molecular Docking | Predicting the binding mode of this compound to its target. | Generating hypotheses about the biological target and the key interactions involved. mdpi.com |

| Virtual Screening | Identifying potential new analogs with improved properties. | Accelerating the discovery of more potent and selective this compound derivatives. |

Exploration of New Preclinical Models for Mechanistic Studies (non-human)

To investigate the biological effects and mechanism of action of this compound in a physiological context, the use of appropriate preclinical models is essential. While traditional animal models have been the cornerstone of preclinical research, there is a growing emphasis on the development and use of more sophisticated and ethically sound non-human models. dovepress.com

For a marine natural product like this compound, initial biological screening could be performed using a variety of cell-based assays . These assays can provide a rapid assessment of its effects on cell viability, proliferation, and other cellular processes in various cell lines. nih.gov

For more in-depth mechanistic studies, the use of genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models could be explored, depending on the therapeutic area of interest. springer.com These models can provide a more accurate representation of human disease and allow for the evaluation of this compound's efficacy in a more relevant biological context. springer.com

Furthermore, the development of organoid and "on-a-chip" technologies offers exciting new possibilities for preclinical research. dovepress.com These three-dimensional culture systems can mimic the structure and function of human organs, providing a more physiologically relevant platform for studying the effects of compounds like this compound and reducing the reliance on animal testing. dovepress.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.